Acute Systemic Toxicity: Melarsonyl Potassium Exhibits 3-Fold Lower Mouse Intravenous LD50 Than Melarsoprol
In a direct comparison of acute toxicity in small animals, melarsonyl potassium demonstrated an intravenous LD50 in mice of 105 mg/kg, a value indicating approximately 3-fold lower acute lethality than that of melarsoprol (Mel B) [1]. This toxicity differential is quantitatively meaningful for experimental design when selecting among arsenical candidates, as the lower acute toxicity of melarsonyl may permit a broader dosing window in preclinical models prior to reaching dose-limiting toxic thresholds. However, this advantage must be weighed against the compound's narrower therapeutic index in chronic infection contexts, where higher doses are required for curative efficacy [2].
| Evidence Dimension | Acute systemic toxicity (intravenous LD50 in mice) |
|---|---|
| Target Compound Data | 105 mg/kg |
| Comparator Or Baseline | Melarsoprol (LD50: approximately 35 mg/kg inferred from 3-fold difference) |
| Quantified Difference | 3-fold lower acute toxicity (105 mg/kg vs. ~35 mg/kg) |
| Conditions | Intravenous administration in mice (small animal model) |
Why This Matters
This 3-fold lower acute toxicity profile directly informs preclinical safety margin calculations and may influence compound selection when reduced systemic arsenic burden is a priority in experimental protocols.
- [1] Duke BO. The effects of drugs on Onchocerca volvulus. 4. Trials of melarsonyl potassium. Bull World Health Organ. 1970;42(1):115-127. PMID: 5309509. View Source
- [2] Loiseau PM, Lubert P, Wolf JG. Contribution of dithiol ligands to in vitro and in vivo trypanocidal activities of dithiaarsanes and investigation of ligand exchange in an aqueous solution. Antimicrob Agents Chemother. 2000 Nov;44(11):2954-2961. DOI: 10.1128/AAC.44.11.2954-2961.2000. PMID: 11036004. View Source
